4-Ethoxy-3-fluorobenzene-1-carbothioamide
Overview
Description
4-Ethoxy-3-fluorobenzene-1-carbothioamide is a chemical compound with the molecular formula C9H10FNOS . It has a molecular weight of 199.25 .
Molecular Structure Analysis
The InChI code for 4-Ethoxy-3-fluorobenzene-1-carbothioamide is 1S/C9H10FNOS/c1-2-12-8-4-3-6 (9 (11)13)5-7 (8)10/h3-5H,2H2,1H3, (H2,11,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Ethoxy-3-fluorobenzene-1-carbothioamide is a powder that is stored at room temperature .Scientific Research Applications
Catalysis and Organic Synthesis
Compounds similar to 4-Ethoxy-3-fluorobenzene-1-carbothioamide often serve as intermediates in the synthesis of more complex molecules. Their use in catalysis, particularly in processes like hydroformylation, highlights their significance in industrial chemistry and organic synthesis (Gil & Trzeciak, 2011). Such compounds facilitate the formation of carbon-hydrogen bonds, a fundamental step in constructing organic molecules.
Environmental and Materials Science
In environmental science, the study of surfactants, including those derived from benzene derivatives, emphasizes the importance of understanding their environmental fate, toxicity, and biodegradation. Research into the environmental safety of surfactant classes sheds light on how compounds with similar chemical structures interact with ecosystems and their potential impacts on aquatic life (Cowan-Ellsberry et al., 2014). This information is crucial for assessing the environmental implications of chemical compounds used in various industries.
Pharmaceutical and Biomedical Applications
In pharmaceutical research, the investigation of novel opioids and their effects underscores the importance of benzene derivatives and related compounds in medicinal chemistry. The study of fatalities caused by novel opioids, for example, provides essential data on the toxicological aspects of these substances, offering insights into the safety profiles of new therapeutic agents (Drummer, 2018). This research aids in the development of safer pharmaceuticals and understanding the risks associated with their misuse.
Analytical Chemistry
The development and refinement of analytical methods for determining antioxidant activity highlight the relevance of compounds like 4-Ethoxy-3-fluorobenzene-1-carbothioamide in the field of analytical chemistry. Such studies provide the foundation for analyzing the chemical properties and biological activities of a wide range of substances, including those with antioxidant potential (Munteanu & Apetrei, 2021).
Safety And Hazards
This compound has several safety precautions associated with it. For example, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should be handled under inert gas and protected from moisture . The compound should not be inhaled or ingested, and contact with skin, eyes, or clothing should be avoided .
properties
IUPAC Name |
4-ethoxy-3-fluorobenzenecarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNOS/c1-2-12-8-4-3-6(9(11)13)5-7(8)10/h3-5H,2H2,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYILDYOJGBTHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=S)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-fluorobenzene-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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